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Compound of Interest

6-((tert-
Compound Name: Butoxycarbonyl)amino)picolinic
acid
Cat. No.: B1344348
\ v

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 6-((tert-
Butoxycarbonyl)amino)picolinic acid and its structural isomers, specifically the 4- and 5-
substituted analogues. Picolinic acid derivatives are significant scaffolds in medicinal chemistry
and drug discovery, acting as enzyme inhibitors and intermediates in the synthesis of various
therapeutic agents.[1][2][3] Understanding their spectroscopic properties is crucial for their
synthesis, characterization, and the development of new pharmaceuticals. This document
summarizes key spectroscopic data (NMR, IR, and Mass Spectrometry) and provides
standardized experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 6-((tert-
Butoxycarbonyl)amino)picolinic acid and its isomers. It is important to note that a complete
set of experimental data for all isomers is not readily available in the public domain. Therefore,
the data presented is a compilation of reported values for closely related structures and
predicted values based on established spectroscopic principles.

Table 1: *H NMR Spectroscopic Data (Predicted and Analogous)
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Aromatic Protons tert-Butyl Protons
Compound NH Proton (ppm)

(ppm) (ppm)
6-((tert-
Butoxycarbonyl)amino 7.5 -8.2 (m, 3H) 9.5-10.5 (s, 1H) 1.5 (s, 9H)
)picolinic acid
4-((tert-
Butoxycarbonyl)amino 7.8 - 8.5 (m, 3H) 9.8-10.8 (s, 1H) 1.5 (s, 9H)
)picolinic acid
5-((tert-
Butoxycarbonyl)amino 7.9 - 8.8 (m, 3H) 9.7 -10.7 (s, 1H) 1.5 (s, 9H)

)picolinic acid

Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent (e.g., DMSO-ds).
Multiplicity is denoted as s (singlet) and m (multiplet).

Table 2: 13C NMR Spectroscopic Data (Predicted and Analogous)

C=0 Aromatic tert-Butyl tert-Butyl
. C=0 (Boc)
Compound (Carboxylic ( ) Carbons Carbon Methyls
. pPpm
Acid) (ppm) (ppm) (ppm) (ppm)
6-((tert-
Butoxycarbon
_ _ 165 - 168 152 - 154 110 - 155 ~80 ~28
yl)amino)picol
inic acid
4-((tert-
Butoxycarbon
166 - 169 152 - 154 112 - 158 ~80 ~28
yl)amino)picol
inic acid
5-((tert-
Butoxycarbon
165 - 168 152 - 154 115- 153 ~80 ~28

yl)amino)picol

inic acid
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Note: Chemical shifts are referenced to a suitable deuterated solvent.

Table 3: Infrared (IR) Spectroscopic Data

v(O-H) (cm™?) v(C=0) (cm™?)
. V(N-H) (cm~?) . v(C=0) (cm™?)
Compound (Carboxylic . (Carboxylic
. (Amide) . (Boc)
Acid) Acid)
6-((tert-
Butoxycarbonyl)a 2500 - 3300
_ o 3200 - 3400 1700 - 1725 1680 - 1700
mino)picolinic (broad)
acid
4-((tert-
Butoxycarbonyl)a 2500 - 3300
_ o 3200 - 3400 1700 - 1725 1680 - 1700
mino)picolinic (broad)
acid

5-((tert-
Butoxycarbonyl)a 2500 - 3300

mino)picolinic (broad)

3200 - 3400 1700 - 1725 1680 - 1700

acid

Note: Spectra are typically recorded on solid samples (e.g., KBr pellet or ATR).

Table 4: Mass Spectrometry Data
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Compound

Molecular Formula

Exact Mass [M]

Key Fragment lons
(m/z)

6-((tert-

[M+H]*: 239, [M-55]*

Butoxycarbonyl)amino  C11H14N20a4 238.0954 (loss of C4H70), [M-
)picolinic acid 99]* (loss of CsH702)
4-((tert-

) [M+H]*: 239, [M-55],
Butoxycarbonyl)amino  Ci11H14N20a4 238.0954 M-99]*
)picolinic acid
5-((tert-

) [M+H]*: 239, [M-55],
Butoxycarbonyl)amino  C11H14N20a4 238.0954

)picolinic acid

[M-99]*+

Note: Data is based on High-Resolution Mass Spectrometry (HRMS) with Electrospray

lonization (ESI).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., DMSO-des, CDCI3) in a standard 5 mm NMR tube.

 Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

e 'H NMR Acquisition:

o Set the spectral width to cover the range of -2 to 12 ppm.

o Use a 30-degree pulse width and a relaxation delay of 1-2 seconds.

o Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-

noise ratio.
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o Process the data with an exponential line broadening of 0.3 Hz.

e 13C NMR Acquisition:
o Set the spectral width to cover the range of 0 to 200 ppm.
o Use a proton-decoupled pulse sequence.

o A sufficient number of scans (typically 1024 or more) may be required due to the low
natural abundance of 3C.

o Process the data with an exponential line broadening of 1-2 Hz.

o Referencing: Chemical shifts are referenced to the residual solvent peak or an internal
standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid sample directly onto the crystal surface.

o Apply pressure using the instrument's clamp to ensure good contact between the sample
and the crystal.

o Sample Preparation (KBr Pellet):

o Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate
mortar and pestle until a fine, homogeneous powder is obtained.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:

o Record the spectrum over the range of 4000 to 400 cm~1.
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o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o Collect a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract
it from the sample spectrum.

Electrospray lonization Mass Spectrometry (ESI-MS)

e Sample Preparation:

o Dissolve the sample in a suitable solvent compatible with ESI-MS (e.g., methanol,
acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

o Further dilute the stock solution to a final concentration of 1-10 pg/mL in the same solvent
system, often with the addition of 0.1% formic acid to promote protonation for positive ion
mode.

¢ Instrumentation:

o Infuse the sample solution into the ESI source of a high-resolution mass spectrometer
(e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 pL/min.

o Data Acquisition:

[¢]

Acquire spectra in positive ion mode.
o Set the mass range to scan from m/z 50 to 500.

o Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas
temperature and flow rate to achieve maximum signal intensity and stability.

o For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]*) as the
precursor ion and apply collision-induced dissociation (CID) with varying collision
energies.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Figure 1. General experimental workflow for the spectroscopic analysis of picolinic acid isomers.

Click to download full resolution via product page

Caption: Figure 1. General experimental workflow for the spectroscopic analysis of picolinic

acid isomers.

Hypothetical Signaling Pathway Inhibition

Picolinic acid derivatives have been investigated as inhibitors of various kinases involved in
cellular signaling pathways.[1] The following diagram illustrates a hypothetical mechanism
where a picolinic acid derivative could inhibit a kinase cascade, a common target in drug

development.
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Figure 2. Hypothetical signaling pathway inhibited by a picolinic acid derivative.
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Caption: Figure 2. Hypothetical signaling pathway inhibited by a picolinic acid derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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